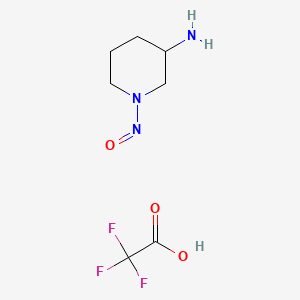![molecular formula C19H14N4O B13659305 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H16N4O. It is known for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a common scaffold in drug design due to its ability to interact with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-a]pyrazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is reacted with a halogenated imidazo[1,2-a]pyrazine derivative in the presence of a palladium catalyst.
Attachment of the Benzamide Moiety: The final step involves the acylation of the imidazo[1,2-a]pyrazine derivative with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioamides.
科学的研究の応用
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting ataxia telangiectasia mutated (ATM) kinase, which is involved in DNA damage response.
Cancer Research: The compound has shown potential in radiosensitizing glioma cells, enhancing the efficacy of radiotherapy by inhibiting DNA repair mechanisms.
Neuroscience: Due to its ability to cross the blood-brain barrier, it is studied for its effects on central nervous system disorders.
Biological Studies: It serves as a tool compound for studying protein-ligand interactions and signal transduction pathways.
作用機序
The primary mechanism of action of 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide involves the inhibition of ATM kinase. ATM kinase plays a crucial role in the cellular response to DNA damage by phosphorylating key proteins involved in DNA repair, cell cycle control, and apoptosis. By inhibiting ATM kinase, the compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents like radiation .
類似化合物との比較
Similar Compounds
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide: A closely related compound with similar biological activity.
Pyrazinamide Derivatives: These compounds share the imidazo[1,2-a]pyrazine core and are used in anti-tubercular therapy.
Uniqueness
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is unique due to its potent and selective inhibition of ATM kinase, combined with its ability to cross the blood-brain barrier. This makes it particularly valuable in cancer research and potential therapeutic applications for central nervous system disorders .
特性
分子式 |
C19H14N4O |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O/c20-19(24)15-8-6-14(7-9-15)17-10-22-18-11-21-16(12-23(17)18)13-4-2-1-3-5-13/h1-12H,(H2,20,24) |
InChIキー |
SMJVUABAIYHVSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)C4=CC=C(C=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


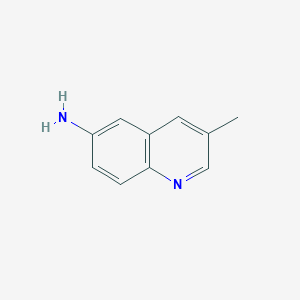
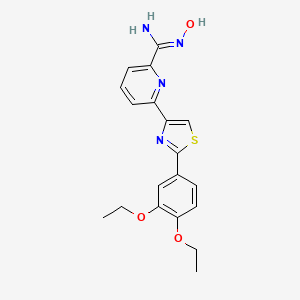
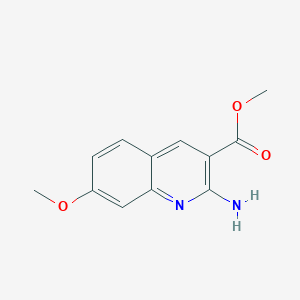



![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)

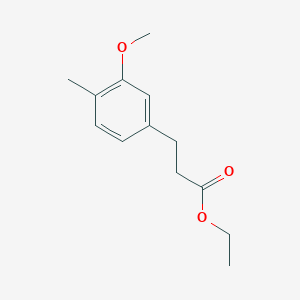
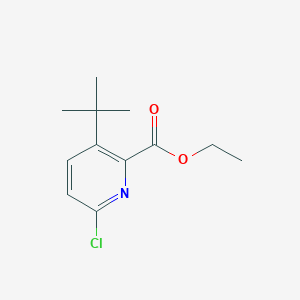
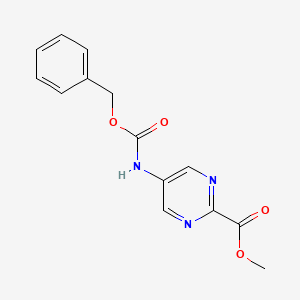
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)

